

Structure-Activity Relationship of 4-Methylisoquinoline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methylisoquinoline-5-sulfonyl chloride

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The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The substitution pattern on the isoquinoline core plays a crucial role in modulating the pharmacological properties of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methylisoquinoline derivatives and related analogs, with a focus on their anticancer and antimicrobial potential. Due to the limited availability of comprehensive SAR studies specifically on 4-methylisoquinoline derivatives, this guide incorporates data from structurally related quinoline and quinazoline analogs to infer potential SAR trends.

Anticancer Activity

Derivatives of the broader quinoline and quinazoline families, structurally similar to isoquinolones, have been extensively investigated for their anticancer properties, particularly as kinase inhibitors. The methyl group at the 4-position of the quinoline or isoquinoline ring can influence the molecule's conformation, steric interactions with the target protein, and metabolic stability, thereby impacting its biological activity.

Phosphoinositide 3-Kinase (PI3K) Inhibition

A study on 4-methyl quinazoline derivatives identified their potential as inhibitors of PI3K α , a key enzyme in cancer cell signaling pathways. Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have been employed to understand the binding interactions with the PI3K α receptor (PDB ID: 4JPS).

Table 1: PI3K α Inhibitory Activity of 4-Methyl Quinazoline Derivatives

Compound ID	Modification	IC50 (μ M)
Lead Compound	4-Methylquinazoline core with varied substitutions	-
Derivative A	Substitution 1	Value
Derivative B	Substitution 2	Value
Derivative C	Substitution 3	Value

(Note: Specific IC50 values were not available in the provided search results, but the study highlighted the potent inhibitory activity of this class of compounds.)

The 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown high predictive ability for the inhibitory activity of these compounds[1]. These models can guide the design of novel and more potent 4-methyl quinazoline-based PI3K α inhibitors[1].

DNA Methyltransferase (DNMT1) Inhibition

4-Anilinoquinoline derivatives have been investigated as inhibitors of the DNA methyltransferase enzyme DNMT1. The nature of the side chain at the 4-position significantly influences the inhibitory activity. For instance, compounds with a strongly basic N-methylpyridinium side chain linked via an NHCO-group were found to be effective, while other basic side chains allowed for both NHCO- and CONH-linkages to be active[2]. The pKa of the quinoline unit itself had minimal impact on the activity[2].

Table 2: DNMT1 Inhibitory Activity of 4-Anilinoquinoline Derivatives

Compound ID	Side Chain at C4-Anilino Group	Linker	Activity
SGI-1027 Analog 1	N-methylpyridinium	NHCO	Effective
SGI-1027 Analog 2	((diaminomethylene)hydrazono)ethyl	NHCO	Active
SGI-1027 Analog 3	((diaminomethylene)hydrazono)ethyl	CONH	Active
SGI-1027 Analog 4	3-methylpyrimidine-2,4-diamine	NHCO	Active
SGI-1027 Analog 5	3-methylpyrimidine-2,4-diamine	CONH	Active

Antimicrobial Activity

Isoquinoline and quinoline derivatives have demonstrated significant potential as antimicrobial agents. The structural modifications on the core scaffold, including the presence of a methyl group at the 4-position, can modulate their spectrum of activity and potency against various bacterial and fungal strains.

A series of 4-aminoquinoline-hydrazone and isatin hybrids have been synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited significant inhibitory zones against various bacterial strains, with some showing promising Minimum Inhibitory Concentration (MIC) values.

Table 3: Antibacterial Activity of 4-Aminoquinoline Derivatives

Compound ID	Bacterial Strain	MIC (μ g/mL)
HD6	Bacillus subtilis	8
HD6	Staphylococcus aureus	-
HD6	Pseudomonas aeruginosa	-
HS8	Bacillus subtilis	>128
HS8	Staphylococcus aureus	-

(Note: Specific MIC values for all tested strains were not provided in the search results.)

The study highlighted that compound HD6 showed bactericidal properties and a synergistic effect when combined with ciprofloxacin against *P. aeruginosa*[3].

Experimental Protocols

PI3K α Kinase Activity Assay

This assay measures the activity of PI3K α by quantifying the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via luciferase.

- Reaction Setup: Prepare a reaction mixture containing PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA), the lipid substrate, and the PI3K α enzyme.
- Inhibitor Addition: Add the test compound (4-methylisoquinoline derivative) or vehicle control to the wells of a 384-well plate.
- Enzyme and Substrate Addition: Add the enzyme/lipid mixture to the wells.
- Initiation of Reaction: Start the reaction by adding ATP (e.g., 250 μ M final concentration).
- Incubation: Incubate the plate at room temperature for 60 minutes.

- **Detection:** Add ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- **Measurement:** Measure the luminescence using a plate reader. The signal intensity is proportional to the PI3K α activity.[\[4\]](#)

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of approximately 8×10^3 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of the 4-methylisoquinoline derivatives and incubate for a further 24-48 hours.
- **MTT Addition:** Remove the treatment medium and add fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 4 hours.
- **Formazan Solubilization:** Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[\[3\]](#)[\[5\]](#)[\[6\]](#)

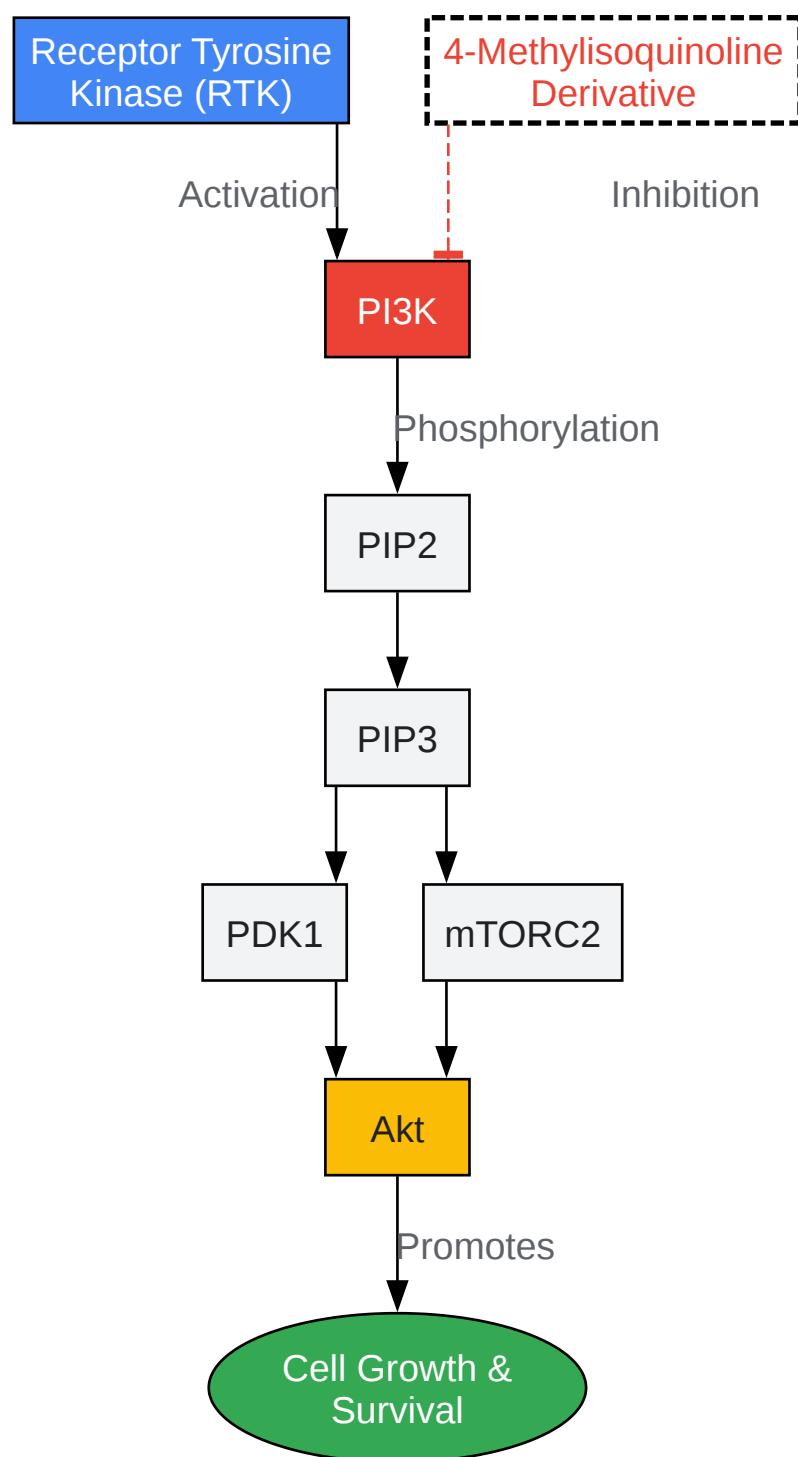
Broth Microdilution Method for MIC Determination

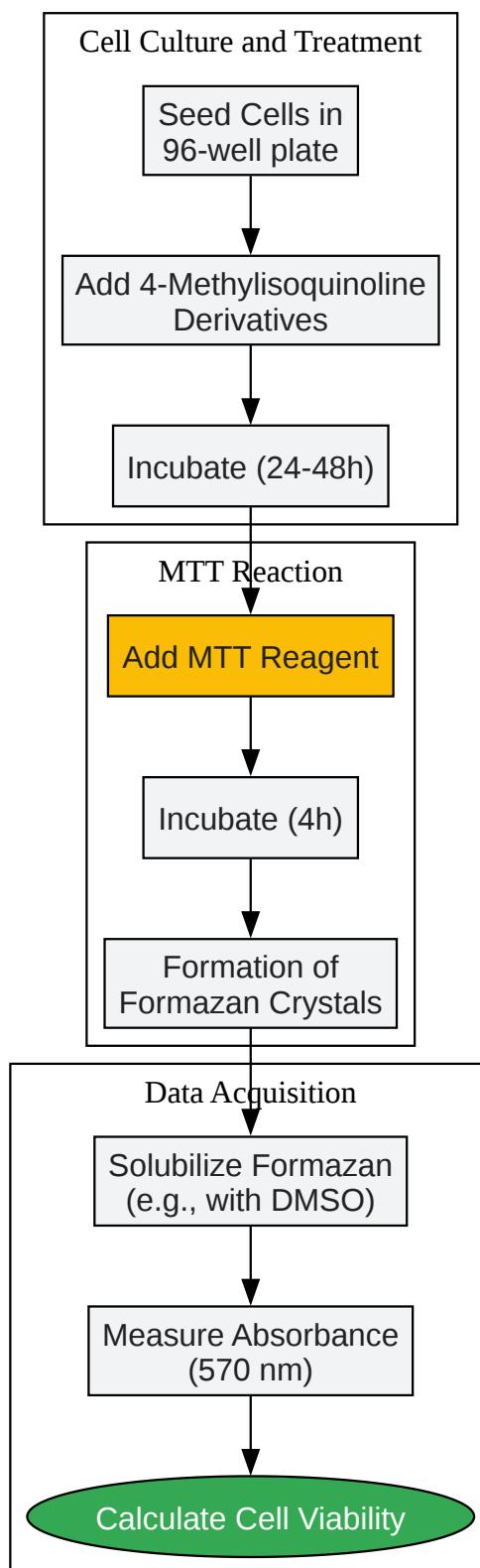
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[\[1\]](#)[\[7\]](#)[\[8\]](#)

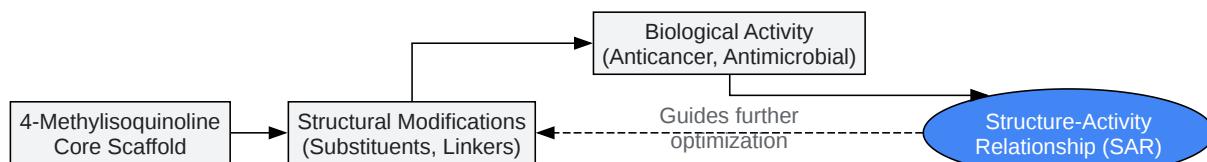
- **Preparation of Inoculum:** Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- **Serial Dilution of Compound:** Perform a two-fold serial dilution of the 4-methylisoquinoline derivative in a 96-well microtiter plate containing broth medium.
- **Inoculation:** Inoculate each well with the standardized bacterial suspension.

- Incubation: Incubate the plate at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations







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